![molecular formula C6H2Br2N2 B2707676 2,3-Dibromoisonicotinonitrile CAS No. 1399482-25-7](/img/structure/B2707676.png)
2,3-Dibromoisonicotinonitrile
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Overview
Description
2,3-Dibromoisonicotinonitrile is a chemical compound with the molecular formula C6H2Br2N2 . It has an average mass of 261.901 Da and a monoisotopic mass of 259.858459 Da .
Molecular Structure Analysis
The molecular structure of 2,3-Dibromoisonicotinonitrile consists of carbon ©, hydrogen (H), bromine (Br), and nitrogen (N) atoms . The exact structure would require more detailed information or a structural analysis tool.Scientific Research Applications
- DBIN has been explored as an alternative to antibiotics for bacterial control during corn-to-ethanol fermentation. It demonstrates rapid antimicrobial activity and chemical breakdown. However, its instability and rapid decay in fermentation matrices pose challenges for accurate quantification .
- DBIN’s bromine atoms contribute to its antifungal activity. Researchers have investigated its potential as a fungicide in agricultural applications. Further studies are needed to optimize its efficacy and safety .
- DBIN’s unique structure makes it a valuable building block in synthetic chemistry. It participates in various reactions, including nucleophilic substitutions and cyclizations. Researchers use it to synthesize novel compounds with diverse applications .
- DBIN can form coordination complexes with transition metals. These complexes exhibit interesting properties, such as luminescence or catalytic activity. Researchers explore their potential in materials science and catalysis .
- Scientists investigate DBIN’s photophysical properties, including absorption and emission spectra. Its fluorescence behavior makes it useful as a probe in biological imaging and environmental sensing .
- Although not extensively studied, DBIN’s structural features suggest potential medicinal applications. Researchers may explore its interactions with biological targets, such as enzymes or receptors, for drug development .
Biocidal Agent in Ethanol Fermentation
Antifungal Properties
Synthetic Chemistry
Metal Coordination Complexes
Photophysical Studies
Medicinal Chemistry
Safety and Hazards
The safety data sheet for a related compound, 2,3-Dibromo-N-methylmaleimide, indicates that it is harmful if swallowed and advises against eating, drinking, or smoking when using the product . It’s reasonable to assume that 2,3-Dibromoisonicotinonitrile may have similar hazards, but specific information would require a detailed safety data sheet.
Future Directions
While specific future directions for 2,3-Dibromoisonicotinonitrile are not available, there is a general trend towards green methodologies in chemical synthesis . This could potentially involve the development of environmentally friendly processes for synthesizing compounds like 2,3-Dibromoisonicotinonitrile.
Mechanism of Action
Mode of Action
It’s important to note that the interaction of 2,3-Dibromoisonicotinonitrile with its potential targets could lead to changes in cellular processes .
Biochemical Pathways
It’s plausible that this compound could interact with various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound .
properties
IUPAC Name |
2,3-dibromopyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2N2/c7-5-4(3-9)1-2-10-6(5)8/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BABAKAQVNYTMFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C#N)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dibromoisonicotinonitrile |
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